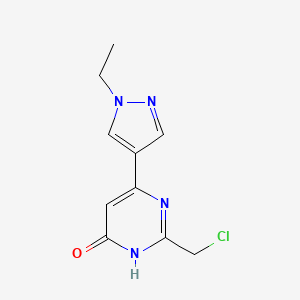
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a chloromethyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a methyl-substituted pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It may be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol depends on its specific application:
Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding.
Receptor Binding: It may interact with specific receptors in the body, modulating their activity and leading to a physiological response.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-6-(1H-pyrazol-4-yl)pyrimidin-4-ol: Lacks the ethyl group on the pyrazole ring.
2-(Bromomethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol: Has a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-6-(1-ethyl-1H-imidazol-4-yl)pyrimidin-4-ol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is unique due to the presence of both a chloromethyl group and an ethyl-substituted pyrazole ring, which may confer specific chemical reactivity and biological activity not observed in similar compounds.
Properties
Molecular Formula |
C10H11ClN4O |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(1-ethylpyrazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11ClN4O/c1-2-15-6-7(5-12-15)8-3-10(16)14-9(4-11)13-8/h3,5-6H,2,4H2,1H3,(H,13,14,16) |
InChI Key |
VBBUNFGPTNFIDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=O)NC(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
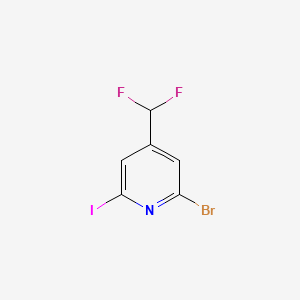
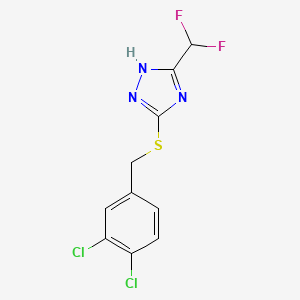

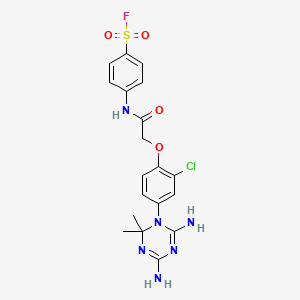

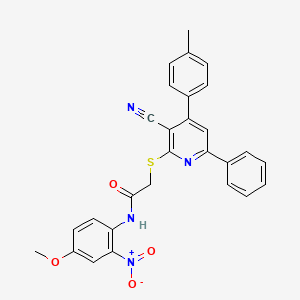
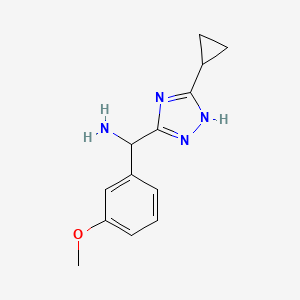
![N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15054785.png)

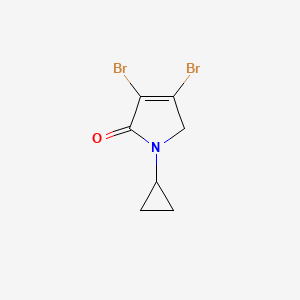

![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)
![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
